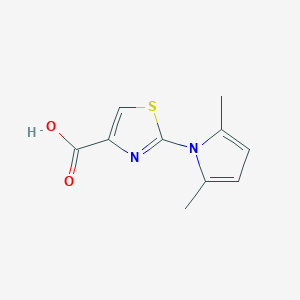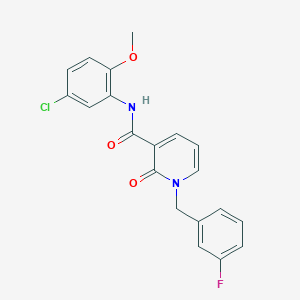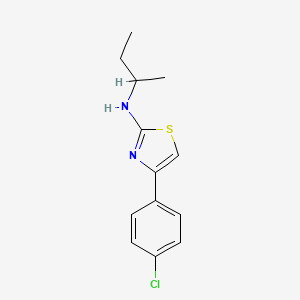![molecular formula C10H8Cl2N2O2S B2409945 1-[(4-Chlorophenyl)methyl]pyrazole-4-sulfonyl chloride CAS No. 1179625-82-1](/img/structure/B2409945.png)
1-[(4-Chlorophenyl)methyl]pyrazole-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[(4-Chlorophenyl)methyl]pyrazole-4-sulfonyl chloride” is a chemical compound that belongs to the class of pyrazole derivatives . Pyrazoles are five-membered heterocycles that are particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A novel series of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs has been synthesized .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using quantum chemical calculations . The density functional theory (DFT) method combined with the B3LYP (Becke’s three-parameter hybrid functional (B3) for the exchange part and the Lee-Yang-Parr (LYP) correlation function were utilized for geometrical optimization, frequency calculations, and population analysis .Chemical Reactions Analysis
Pyrazoles are known to undergo a variety of chemical reactions. For instance, 5-Chloro-3-methyl (or phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde reacted with ethyl thioglycolate in ethanol and presence of sodium ethoxide to give ethyl thienopyrazole carboxylate .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, its density is reported to be 1.60±0.1 g/cm3 .Scientific Research Applications
Synthesis and Chemical Characterization
- Synthesis and Sulphonylation : Research details the synthesis of compounds related to 1-[(4-Chlorophenyl)methyl]pyrazole-4-sulfonyl chloride, including the preparation of 1-(4-chlorophenyl)-4-methoxy-1,2,3butanetrione-2-oxime and its cyclization to form substituted nitrosopyrazole. The study also covers the sulfonylation process and characterization using IR, UV, and NMR spectroscopy (Diana et al., 2018).
Catalytic Applications
- Ionic Liquid Catalysis : A study on the synthesis of novel ionic liquids, including 1-sulfopyridinium chloride, and their use as catalysts in chemical reactions, such as the tandem Knoevenagel–Michael reaction, is reported. This demonstrates the potential application of similar sulfonyl chlorides in catalysis (Moosavi‐Zare et al., 2013).
Antimicrobial Applications
- Antimicrobial Activity : Research has been conducted on the synthesis of phenyl sulfonyl pyrazoline derivatives, including compounds similar to this compound. These compounds were tested for antibacterial and antifungal activities, highlighting their potential in antimicrobial applications (Shah et al., 2014).
Chemical Transformations and Stability
- Chemical Transformations : A study investigated the ring cleavage of pyrazole-4-sulphonyl chlorides by chlorine, revealing insights into the chemical stability and reactivity of similar compounds under different conditions (Alabaster & Barry, 1976).
Synthesis of Diverse Derivatives
- Derivative Synthesis : Research on the synthesis of diverse pyrazole-4-sulfonyl chlorides from starting materials like 2-(benzylthio)malonaldehyde indicates the versatility of these compounds in generating a range of chemical derivatives (Sokolyuk et al., 2015).
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner.
Biochemical Pathways
It’s worth noting that pyrazole derivatives have been associated with the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Result of Action
A related compound showed potent antipromastigote activity, which was significantly more active than standard drugs . This suggests that 1-[(4-Chlorophenyl)methyl]pyrazole-4-sulfonyl chloride may have similar effects.
Action Environment
It’s known that the compound is stable under normal temperatures and should be kept in a dark place, sealed in dry conditions .
Safety and Hazards
Future Directions
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Due to their interesting pharmacological properties, this heterocycle can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities . Therefore, the future directions in the research of pyrazole derivatives like “1-[(4-Chlorophenyl)methyl]pyrazole-4-sulfonyl chloride” could involve the development of new synthesis methods, the discovery of new biological activities, and the design of new drugs .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O2S/c11-9-3-1-8(2-4-9)6-14-7-10(5-13-14)17(12,15)16/h1-5,7H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKFVCNTLNTOCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)S(=O)(=O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B2409867.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-phenylacetamide](/img/no-structure.png)



![N-[(1-Ethylsulfonylpyrrolidin-2-yl)methyl]prop-2-ynamide](/img/structure/B2409876.png)
![2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-[4-(methylsulfanyl)benzyl]acetamide](/img/structure/B2409879.png)
![5-[5-Methyl-1-(3,3,3-trifluoropropyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2409880.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,4,6-trimethylpyrimidin-2-amine](/img/structure/B2409883.png)


